![molecular formula C21H20BrN3O3 B2972582 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941929-93-7](/img/structure/B2972582.png)
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups. It includes a bromophenyl group, a pyridazine ring, and a methoxyphenethyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely involve aromatic rings (from the phenyl groups), a pyridazine ring, and various substituents including a bromine atom and a methoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Bromophenyl groups, for example, are often involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, bromophenols (which are related to the bromophenyl group in this compound) have specific melting points, boiling points, and other properties .Wissenschaftliche Forschungsanwendungen
Antinociceptive Activity
Research by Doğruer et al. (2000) involved the synthesis of pyridazinone derivatives, including structures related to the specified compound, and their evaluation for antinociceptive activity. The study found that some derivatives exhibited higher antinociceptive activity than aspirin, indicating potential applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Pharmacological Properties
Habernickel (2002) discussed the pharmacological properties of pyridazino(4,5-b)indole-1-acetamide compounds, which are structurally similar to the compound . These derivatives exhibit a range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, highlighting the compound's versatility in drug development (Habernickel, 2002).
Synthesis and Chemical Properties
Ibrahim and Behbehani (2014) described the synthesis of a new class of pyridazin-3-one derivatives, demonstrating the chemical versatility and potential for further modifications of compounds within this class. Their work emphasizes the compound's utility in creating fused azines, which are important in various chemical and pharmaceutical applications (Ibrahim & Behbehani, 2014).
Antimicrobial Activity
Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole, structurally related to the specified compound, and evaluated their antimicrobial and hemolytic activity. This research highlights the potential application of such compounds in developing new antimicrobial agents with minimized toxicity (Gul et al., 2017).
Quantum Calculations and Antimicrobial Activity
Fahim and Ismael (2019) explored the synthesis of sulphonamide derivatives and their antimicrobial activity, along with quantum calculations to understand their reactivity and stability. The study provides a foundation for designing compounds with enhanced antimicrobial properties and lower side effects (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-28-19-8-3-2-5-15(19)11-12-23-20(26)14-25-21(27)10-9-18(24-25)16-6-4-7-17(22)13-16/h2-10,13H,11-12,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUAJXVPZDVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.